Lithium triisopropyl 2-(6-chloropyridyl)borate chemical structure and properties
Lithium triisopropyl 2-(6-chloropyridyl)borate chemical structure and properties
An In-depth Technical Guide to Lithium Triisopropyl 2-(6-chloropyridyl)borate: Synthesis, Properties, and Application in Suzuki-Miyaura Cross-Coupling
Introduction: A Stable and Versatile Reagent for Modern Synthesis
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1][2][3] The success of this reaction hinges on the stability and reactivity of the organoboron partner. While boronic acids are widely used, they often suffer from instability, particularly those derived from electron-deficient or sensitive heterocyclic systems, leading to decomposition via protodeboronation.[1][4] To overcome this limitation, more stable surrogates have been developed, among which lithium triisopropyl borates have emerged as highly effective and convenient reagents.[4][5]
Lithium triisopropyl 2-(6-chloropyridyl)borate is a stable, easy-to-handle 'ate' complex that serves as a robust nucleophilic partner in Suzuki-Miyaura couplings.[1][4] These borate species are significantly more stable towards protodeboronation than their corresponding boronic acids, allowing for convenient storage and handling without special precautions beyond maintaining an inert atmosphere.[4][6] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and application of lithium triisopropyl 2-(6-chloropyridyl)borate, with a focus on its utility for researchers, chemists, and drug development professionals in constructing complex molecules containing the 2,6-disubstituted pyridine scaffold.[7][8][9]
Chemical Structure and Physicochemical Properties
Lithium triisopropyl 2-(6-chloropyridyl)borate is an organoboron salt. The central boron atom is tetracoordinate, bonded to the C2 carbon of the 6-chloropyridine ring and three isopropoxy groups. This tetrahedral geometry and the resulting negative charge on the boron atom, counterbalanced by a lithium cation, contribute to the compound's enhanced stability compared to the trigonal planar boronic acid.[10]
Structural Diagram
Caption: Chemical structure of Lithium triisopropyl 2-(6-chloropyridyl)borate.
Properties Summary
The key physicochemical properties are summarized in the table below. This data is critical for planning synthesis, purification, and storage strategies.
| Property | Value | Source(s) |
| CAS Number | 1256364-41-6 | [11] |
| Molecular Formula | C₁₄H₂₄BClLiNO₃ | [11] |
| Molecular Weight | 307.55 g/mol | [11] |
| Appearance | White to off-white solid | Inferred from similar compounds[12][13] |
| Purity | Typically ≥95% | [11] |
| Storage Conditions | Refrigerated, under inert atmosphere | [11] |
| InChI Key | NCCGRSWODPTLLF-UHFFFAOYSA-N | [11] |
Spectroscopic Characterization (Expected)
While a specific spectrum for this exact compound is not publicly available, the expected NMR signals can be inferred from analogous structures, such as lithium triisopropyl 2-(6-methoxypyridyl)borate.[12]
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment |
| ¹H NMR | 7.0 - 8.5 | m | Pyridyl protons |
| 3.8 - 4.2 | septet | -OCH(CH₃)₂ | |
| 1.0 - 1.3 | d | -OCH(CH₃)₂ | |
| ¹³C NMR | 120 - 165 | Pyridyl carbons (C-B signal may not be observed) | |
| 63 - 66 | -C H(CH₃)₂ | ||
| 24 - 26 | -CH(C H₃)₂ | ||
| ¹¹B NMR | 2 - 10 | br s | Tetracoordinate Boron |
| ⁷Li NMR | -1 to 2 | s | Li⁺ |
Note: NMR data is predictive and based on analogous compounds. Actual shifts may vary. The C-B signal in ¹³C NMR is often broad or unobserved due to quadrupolar relaxation.[12][14][15]
Synthesis via Lithiation-Borylation
The preparation of lithium triisopropyl borates is reliably achieved through a one-pot lithiation-borylation sequence.[4][10] This method involves the deprotonation or halogen-metal exchange of a suitable pyridine precursor with an organolithium reagent at low temperature, followed by trapping the resulting pyridyllithium intermediate with triisopropyl borate.[4][13][16]
Synthesis Workflow
The overall process is a robust and scalable method for accessing the borate salt, which is typically used in subsequent reactions without further purification.[4]
Caption: Workflow for the synthesis of Lithium triisopropyl 2-(6-chloropyridyl)borate.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the synthesis of lithium triisopropyl borates.[4][13] CAUTION: Organolithium reagents are pyrophoric and must be handled under a strict inert atmosphere. Reactions should be conducted in oven-dried glassware under nitrogen or argon.
Reagents & Equipment:
-
2,6-Dichloropyridine
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate (B(O-iPr)₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Dry-ice/acetone bath
-
Magnetic stirrer, inert gas line, syringes, and oven-dried round-bottom flask
Procedure:
-
Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2,6-dichloropyridine (1.0 equiv).
-
Dissolution: Dissolve the starting material in a mixture of anhydrous toluene and anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry-ice/acetone bath. The low temperature is critical to prevent side reactions and ensure regioselective lithiation.[17]
-
Lithiation: Slowly add n-butyllithium (1.05 - 1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (1.1 equiv) dropwise to the reaction mixture, again maintaining a temperature below -70 °C. The borate ester acts as an electrophile, trapping the highly reactive organolithium intermediate.[10][16]
-
Warming & Isolation: After stirring for an additional 1-2 hours at -78 °C, remove the cooling bath and allow the reaction to warm gradually to room temperature overnight.
-
Work-up: The solvent is typically removed under reduced pressure. The resulting crude solid, which contains the desired lithium triisopropyl 2-(6-chloropyridyl)borate and lithium butoxy-borate byproducts, is dried under high vacuum. This crude material is often of sufficient purity to be used directly in subsequent cross-coupling reactions without further purification.[4]
Application in Suzuki-Miyaura Cross-Coupling
The primary application of lithium triisopropyl 2-(6-chloropyridyl)borate is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form 2,6-disubstituted pyridines.[7][8][18] This approach is particularly valuable for coupling with various aryl and heteroaryl halides.
The Catalytic Cycle: Mechanistic Overview
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][3][19]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Causality of Key Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (R¹-X), forming a Pd(II) intermediate.[2][3]
-
Transmetalation: This is the crucial step where the organic group (R²) is transferred from the borate complex to the palladium center. A base (e.g., K₃PO₄, KF) is required to activate the borate complex and facilitate the transfer, displacing the halide from the palladium.[1][3] The use of the 'ate' complex can accelerate this step, especially for electron-deficient heterocycles.[1]
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst.[2][19]
Protocol for a Typical Cross-Coupling Reaction
This protocol is a representative procedure for the Suzuki-Miyaura coupling of an aryl bromide with lithium triisopropyl 2-(6-chloropyridyl)borate.[1][4] Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.
Reagents & Equipment:
-
Aryl or heteroaryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Lithium triisopropyl 2-(6-chloropyridyl)borate (1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol %)
-
Phosphine ligand (e.g., SPhos, RuPhos, or a phosphine oxide ligand, 2-4 mol %)[1]
-
Base (e.g., K₃PO₄ or KF, 3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane or THF/water mixture)
-
Schlenk tube or reaction vial, inert gas line, magnetic stirrer, heating block
Procedure:
-
Setup: To a Schlenk tube or vial, add the aryl halide (1.0 equiv), lithium triisopropyl 2-(6-chloropyridyl)borate (1.5 equiv), the base (3.0 equiv), the palladium precatalyst, and the ligand under an inert atmosphere.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 2-aryl-6-chloropyridine.
Stability and Handling Considerations
Proper handling and storage are paramount to ensure the reactivity and integrity of organoboron reagents.[20][21]
-
Air and Moisture Sensitivity: While more stable than boronic acids, lithium triisopropyl borates are still sensitive to atmospheric moisture and oxygen.[4][20] They should be handled exclusively under an inert atmosphere of nitrogen or argon using standard Schlenk or glovebox techniques.
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator.[11] Long-term storage at room temperature may lead to slow degradation.
-
Thermal Stability: The solid material is thermally stable at room temperature for short periods, but prolonged exposure to heat should be avoided. The stability of related organoboronates has been shown to be remarkable under various storage conditions.[22]
Conclusion
Lithium triisopropyl 2-(6-chloropyridyl)borate is a valuable and highly practical reagent for the synthesis of 2,6-disubstituted pyridine derivatives. Its enhanced stability over the corresponding boronic acid simplifies handling and storage, making it an attractive building block for applications in medicinal chemistry, materials science, and agrochemicals. The straightforward synthesis via lithiation-borylation and its reliable performance in Suzuki-Miyaura cross-coupling reactions provide a robust platform for the construction of complex molecular architectures. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively incorporate this versatile reagent into their synthetic programs.
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